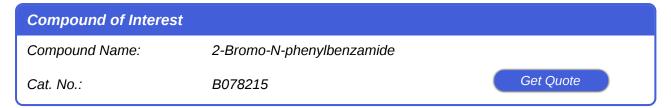


Technical Guide: Physical Characteristics of 2-Bromo-N-phenylbenzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of **2-Bromo-N-phenylbenzamide**. The information is compiled from various chemical data sources and is presented for use in research and development settings.

Core Physical Properties

The fundamental physical properties of **2-Bromo-N-phenylbenzamide** are summarized in the table below. These values are crucial for handling, formulation, and experimental design.

Value
C13H10BrNO
276.13 g/mol
306.5°C at 760 mmHg
139.2°C
1.496 g/cm ³
1.665
0.000769 mmHg at 25°C



Spectroscopic Data

While experimental spectra for **2-Bromo-N-phenylbenzamide** are not widely available in the searched literature, the expected spectral characteristics can be inferred from its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm). The protons on the phenyl ring attached to the nitrogen will likely appear as a multiplet, as will the protons on the brominated benzoyl group. The amide proton (N-H) will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
- 13C NMR: The carbon NMR spectrum will display 13 distinct signals for the 13 carbon atoms in the molecule, assuming no coincidental overlap. The carbonyl carbon of the amide will have a characteristic chemical shift in the range of 165-170 ppm. The remaining signals will be in the aromatic region (approximately 120-140 ppm). The carbon atom bonded to the bromine will be influenced by the halogen's electronegativity and isotopic abundance.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

	Expected Wavenumber	
Functional Group	(cm ⁻¹)	Intensity
N-H Stretch	3300-3500	Medium
Aromatic C-H Stretch	3000-3100	Medium
Amide C=O Stretch	1630-1680	Strong
Aromatic C=C Stretch	1450-1600	Medium-Strong
C-N Stretch	1250-1350	Medium
C-Br Stretch	500-650	Medium-Strong



Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **2-Bromo-N-phenylbenzamide** is expected to show a molecular ion peak (M⁺) at m/z 275 and a significant M+2 peak at m/z 277 with approximately equal intensity, which is characteristic of a compound containing one bromine atom.

Expected Fragmentation Pattern:

- [M]+: Molecular ion at m/z 275/277.
- [M-Br]+: Loss of the bromine atom, resulting in a fragment at m/z 196.
- [C₇H₄BrO]⁺: Cleavage of the amide bond, yielding the 2-bromobenzoyl cation at m/z 183/185.
- [C₆H₅NH]⁺: Fragment corresponding to the aniline radical cation at m/z 92.
- [C₆H₅]+: Phenyl cation at m/z 77.

Experimental Protocols

This section outlines general methodologies for the synthesis and characterization of **2-Bromo-N-phenylbenzamide**.

Synthesis of 2-Bromo-N-phenylbenzamide

A common method for the synthesis of N-substituted benzamides is the reaction of a benzoyl chloride with an amine.[1][2]

Procedure:

 Preparation of 2-Bromobenzoyl Chloride: 2-Bromobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 2-bromobenzoyl chloride.



- Amidation Reaction: The crude 2-bromobenzoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF) and cooled in an ice bath.[1]
- A solution of aniline in the same solvent is added dropwise to the stirred solution of 2bromobenzoyl chloride. An equivalent of a non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct.
- The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).[3]
- Work-up and Purification: The reaction mixture is washed successively with dilute HCl, dilute NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3][4]

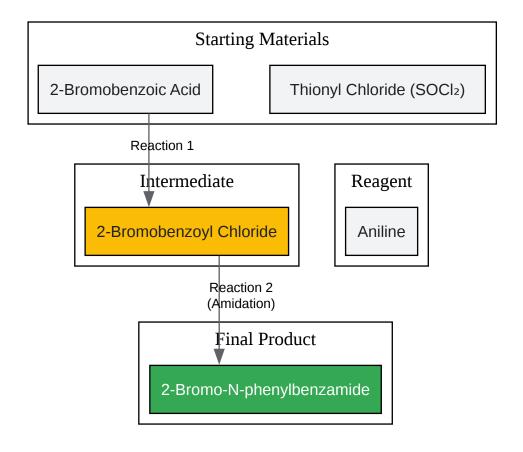
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a spectrometer, such as a Bruker DRX 500-AVANCE FT-NMR instrument.[3] Samples are typically dissolved in a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: IR spectra can be obtained using an FT-IR spectrometer, such as a Shimadzu 8400s.[3] The sample can be prepared as a KBr disc or analyzed as a thin film.
- Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) can be performed on an instrument like an Agilent HP-5890 with an HP-5973 Mass Selective Detector (EI).[5] The sample is introduced into the GC, separated on a capillary column, and then ionized and detected by the mass spectrometer.

Visualization of Synthetic Pathway

The following diagram illustrates a typical synthetic route for **2-Bromo-N-phenylbenzamide**.





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Caption: Synthetic pathway for **2-Bromo-N-phenylbenzamide**.

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